4-Amino-5-bromo-2-methylbenzoic acid
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Overview
Description
4-Amino-5-bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by nitration to introduce a nitro group at the 4-position, which is subsequently reduced to an amino group. The reaction conditions for these steps often involve the use of bromine in acetic acid for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation for the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as bromination and nitration.
Reduction Reactions: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Nitration: Concentrated nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Bromination: this compound.
Nitration: 4-Nitro-5-bromo-2-methylbenzoic acid.
Reduction: this compound.
Oxidation: 4-Amino-5-bromo-2-carboxybenzoic acid.
Scientific Research Applications
4-Amino-5-bromo-2-methylbenzoic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-methylbenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the methyl group at the 2-position.
4-Amino-2-methylbenzoic acid: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the amino group at the 4-position.
Uniqueness
4-Amino-5-bromo-2-methylbenzoic acid is unique due to the presence of all three functional groups (amino, bromine, and methyl) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-5-bromo-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASVOPPMDLDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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